
(E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one, commonly known as FAL-1, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FAL-1 is a quinoline-based derivative that exhibits promising anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Antitumor Potential : Quinolinyl acrylate derivatives, including compounds structurally similar to (E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one, have shown potential as antitumor agents. They have been evaluated against human prostate cancer cells in both in vitro and in vivo settings, demonstrating inhibitory effects on cancer cell viability, adhesion, migration, invasion, neoangiogenesis, clonogenic activity, and MMP-9 activity (Rodrigues et al., 2012).
Synthesis of Novel Derivatives : Research has focused on synthesizing new derivatives of quinolinones for varied applications. For instance, treatments involving derivatives of E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin- 2(1H)-one have led to the formation of new quinolinones with different heterocyclic substituents (Abass et al., 2013).
Influenza A Endonuclease Inhibitors : Certain 3-hydroxyquinolin-2(1H)-ones derivatives, including those with structural similarities to the compound , have been synthesized and evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. Some of these derivatives have shown potent inhibitory properties (Sagong et al., 2013).
Antimicrobial Applications : Studies have indicated that chalcone derivatives related to (E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one possess antimicrobial properties. These compounds have been tested against various microorganisms and have shown inhibitory effects on bacterial growth (Manivannan, 2020).
Anticancer Activity : Pyrano[2,3-d][1,2,3]triazine derivatives, synthesized using similar compounds, have demonstrated anticancer activity. Their efficacy has been evaluated in liver cancer cell lines, highlighting their potential as therapeutic agents (Ouf et al., 2014).
Corrosion Inhibition : Chalcone derivatives, structurally related to the compound , have been studied for their corrosion inhibition behavior on mild steel in hydrochloric acid solution. These studies provide insights into their potential industrial applications (Lgaz et al., 2017).
Eigenschaften
IUPAC Name |
3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO2/c1-16-11-13-21-19(15-16)23(18-8-3-2-4-9-18)24(25(29)27-21)22(28)14-12-17-7-5-6-10-20(17)26/h2-15H,1H3,(H,27,29)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFMWYRDKYGNQV-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

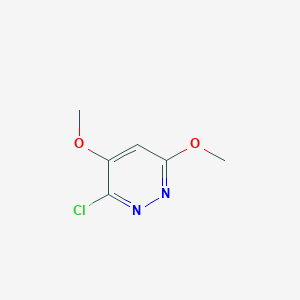
![2-Chloro-1-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2426783.png)
![Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2426785.png)
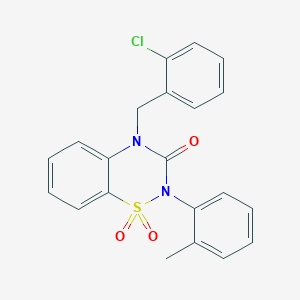
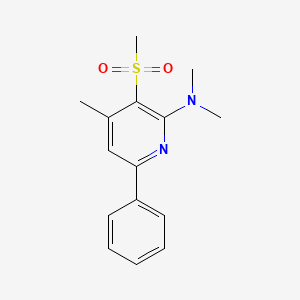
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide](/img/structure/B2426793.png)
![2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2426794.png)
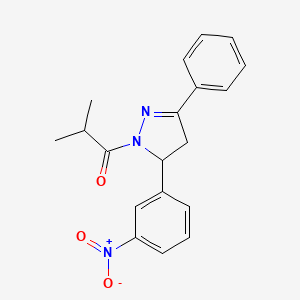
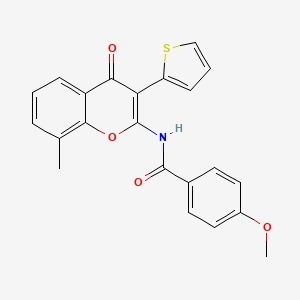
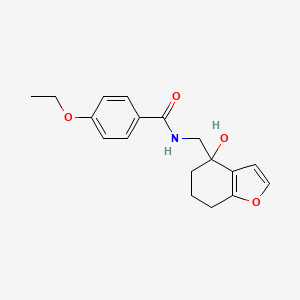
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)
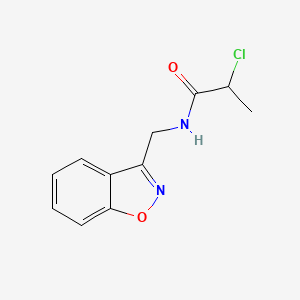
![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2426802.png)
